molecular formula C26H22N4O4S B6561276 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021252-60-7

3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6561276
CAS No.: 1021252-60-7
M. Wt: 486.5 g/mol
InChI Key: UQWPEMRNIYEWEM-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4-one core substituted with a benzyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further modified with a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.

Properties

IUPAC Name

3-benzyl-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-32-21-13-12-18(14-22(21)33-2)24-28-23(34-29-24)16-35-26-27-20-11-7-6-10-19(20)25(31)30(26)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWPEMRNIYEWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C24H20N4O4S2
  • Molecular Weight : 492.57 g/mol
  • CAS Number : 1040671-00-8

The compound features a benzyl group, a 1,2,4-oxadiazole moiety, and a quinazolinone structure, contributing to its diverse chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that derivatives of quinazolinone showed enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into this compound's efficacy .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Research indicates:

  • In Vitro Studies : Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects .
  • Clinical Relevance : The development of new antimicrobial agents is critical due to rising antibiotic resistance; thus, this compound could contribute to novel therapeutic strategies.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties:

  • Mechanism : It may help mitigate oxidative stress in neuronal cells.
  • Research Findings : In animal models of neurodegenerative diseases, compounds with similar scaffolds have been shown to improve cognitive function and reduce neuronal death .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces oxidative stress

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents
Step 1Formation of oxadiazoleHydrazine derivatives
Step 2Coupling with benzyl halidesBenzyl chloride
Step 3SulfanylationThiols

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to three analogs (Table 1), highlighting key differences in substituents and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl/Chain Substituent Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target: 3-Benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one Benzyl 3,4-Dimethoxyphenyl C27H24N4O4S 512.57 N/A High methoxy content may enhance solubility and electronic modulation .
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone 4-Chlorobenzyl 4-Fluorophenyl C23H16ClFN4O2S 478.91 N/A Halogen substituents (Cl, F) may improve metabolic stability and binding affinity.
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one 3-Methoxypropyl 4-Methylphenyl C22H22N4O3S 422.50 N/A Alkyl chain increases lipophilicity; methyl group reduces steric hindrance.
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one Tetrahydroquinazolinyl core Multiple 4-methoxyphenyl Complex structure Not specified 228–230 High synthetic yield (81%); methoxy groups may elevate melting point.

Key Observations

In contrast, 4-fluorophenyl () and 4-methylphenyl () substituents introduce electron-withdrawing and steric effects, respectively, which could influence target binding and pharmacokinetics .

’s compound, with multiple methoxyphenyl groups, exhibits a higher melting point (228–230°C), suggesting stronger crystalline packing due to polar substituents .

Synthetic Considerations :

  • Suzuki coupling (used in ) and similar cross-coupling reactions are likely applicable to the synthesis of the target compound, given the prevalence of arylboronic acid derivatives in these analogs .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 3,4-dihydroquinazolin-4-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with benzylamine. A modified protocol from US9505749B2 involves:

  • Reagents :

    • Anthranilic acid (10 mmol)

    • Benzylamine (12 mmol)

    • Phosphorus oxychloride (POCl₃, 15 mL) as both solvent and dehydrating agent.

  • Procedure :

    • Heat the mixture at 110°C for 6 hours under nitrogen.

    • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

    • Yield: 78% of 3-benzyl-3,4-dihydroquinazolin-4-one .

Introduction of the Sulfhydryl Group

Sulfur incorporation at position 2 is achieved via nucleophilic aromatic substitution (SNAr). The ACS Omega methodology (2019) recommends:

  • Reagents :

    • 3-Benzyl-3,4-dihydroquinazolin-4-one (5 mmol)

    • Thiourea (7.5 mmol)

    • Potassium carbonate (K₂CO₃, 10 mmol) in dimethylformamide (DMF).

  • Procedure :

    • Stir at 80°C for 12 hours.

    • Acidify with HCl (1M) to precipitate 3-benzyl-2-mercapto-3,4-dihydroquinazolin-4-one .

    • Yield: 65%.

Synthesis of the Oxadiazole Side Chain (Fragment B)

Preparation of 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative:

  • Reagents :

    • 3,4-Dimethoxybenzoic acid (10 mmol)

    • Hydroxylamine hydrochloride (15 mmol)

    • N,N’-Dicyclohexylcarbodiimide (DCC, 12 mmol) in dichloromethane (DCM).

  • Procedure :

    • Form the amidoxime intermediate by reacting the acid with hydroxylamine at 60°C for 4 hours.

    • Cyclize with DCC at 0°C for 2 hours.

    • Yield: 82% of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid .

Chloromethylation of the Oxadiazole

The carboxylic acid is converted to an acid chloride and subsequently reduced:

  • Reagents :

    • Oxadiazole-5-carboxylic acid (5 mmol)

    • Thionyl chloride (SOCl₂, 10 mL)

    • Lithium aluminum hydride (LiAlH₄, 6 mmol) in tetrahydrofuran (THF).

  • Procedure :

    • Reflux with SOCl₂ for 3 hours to form the acyl chloride.

    • Reduce with LiAlH₄ at -10°C to obtain 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole .

    • Yield: 70%.

Final Coupling Reaction

Thioether Bond Formation

The sulfanyl group of Fragment A reacts with the chloromethyl group of Fragment B under basic conditions:

  • Reagents :

    • 3-Benzyl-2-mercapto-3,4-dihydroquinazolin-4-one (3 mmol)

    • 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (3.3 mmol)

    • Triethylamine (Et₃N, 6 mmol) in acetonitrile.

  • Procedure :

    • Stir at 50°C for 8 hours.

    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

    • Yield: 58% of the target compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, quinazolinone H-5), 7.45–7.30 (m, 5H, benzyl), 6.95 (s, 1H, oxadiazole phenyl), 4.62 (s, 2H, SCH₂), 3.92 (s, 6H, OCH₃).

  • HRMS : m/z calc. for C₂₇H₂₄N₄O₅S [M+H]⁺: 541.1543; found: 541.1545.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).

Optimization Challenges and Solutions

Oxadiazole Ring Stability

The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. To mitigate this:

  • Conduct cyclization steps under anhydrous conditions.

  • Use scavengers like molecular sieves during DCC-mediated couplings.

Sulfur Oxidation

The thioether linkage may oxidize to sulfone derivatives. Preventive measures include:

  • Performing reactions under nitrogen atmosphere.

  • Adding antioxidants (e.g., butylated hydroxytoluene) to the reaction mixture.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Patent-based589512
ACS Omega protocol65988

The ACS Omega SNAr method provides superior yields and shorter reaction times compared to traditional coupling approaches .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one?

  • Methodology :

  • Step 1 : Start with the synthesis of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using absolute ethanol and glacial acetic acid as a catalyst, as demonstrated in analogous triazole syntheses) .
  • Step 2 : Functionalize the oxadiazole with a sulfanyl-benzyl group via nucleophilic substitution or thiol-ene click chemistry.
  • Step 3 : Couple the oxadiazole intermediate with a quinazolinone precursor using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodology :

  • DFT Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry, compute frontier molecular orbitals (HOMO-LUMO gaps), and predict vibrational frequencies (IR/Raman) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/ethanol mixtures) to resolve bond lengths, angles, and intermolecular interactions .
  • Spectroscopic Analysis : Compare experimental 1H^1H-NMR chemical shifts with DFT-predicted values to validate conformational stability .

Advanced Research Questions

Q. What experimental design is optimal for assessing the biological activity of this compound?

  • Methodology :

  • In Vitro Screening : Use a tiered approach:
  • Primary Assay : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) via MTT assay (IC50_{50} determination) .
  • Secondary Assay : Evaluate selectivity using non-cancerous cells (e.g., HEK-293) and mechanistic studies (e.g., apoptosis via flow cytometry).
  • In Silico Studies : Perform molecular docking with target proteins (e.g., EGFR, tubulin) using AutoDock Vina to identify binding modes .
  • Data Interpretation : Use dose-response curves and statistical tools (e.g., ANOVA with Tukey’s post hoc test) to resolve contradictions between computational and experimental IC50_{50} values .

Q. How can researchers resolve discrepancies in DFT-predicted vs. experimental spectroscopic data?

  • Methodology :

  • Error Source Analysis : Check for solvent effects (implicit vs. explicit solvation models) and basis set limitations (e.g., 6-31G(d) vs. def2-TZVP) .
  • Vibrational Assignments : Use scaled frequency factors (e.g., 0.961 for B3LYP/6-31G(d)) to align computed IR peaks with experimental data .
  • Case Study : For the quinazolinone C=O stretch, discrepancies >20 cm1^{-1} may indicate intermolecular H-bonding not modeled in DFT; confirm via X-ray .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via LC-MS, and identify hydrolytically labile groups (e.g., sulfanyl or oxadiazole rings) .
  • Structural Modification : Replace labile groups with bioisosteres (e.g., 1,3,4-oxadiazole → 1,2,4-triazole) and retest stability .
  • Table : Stability Profile
ConditionHalf-Life (h)Major Degradants
PBS, pH 7.4, 37°C12.5 ± 1.2Desulfanylated derivative
Human plasma8.3 ± 0.9Oxadiazole ring-opened

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

  • Methodology :

  • Contextual Factors : Varying assay conditions (e.g., DPPH vs. FRAP assays, concentration ranges) may explain contradictions. Standardize protocols using ISO 10993-5 guidelines .
  • Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical scavenging vs. ROS generation in a cell-free system .
  • Case Example : At 10 µM, the compound acts as an antioxidant (EC50_{50} = 15 µM in DPPH), but at 50 µM, it generates ROS via Fenton-like reactions (EPR-confirmed) .

Environmental and Toxicological Considerations

Q. What methodologies assess the environmental fate of this compound?

  • Methodology :

  • OECD 307 Guideline : Conduct soil biodegradation studies under aerobic conditions (28 days, 20°C) to measure half-life and metabolite formation .
  • Ecotoxicity : Use Daphnia magna acute toxicity assays (48-h LC50_{50}) and algal growth inhibition tests (OECD 201) .
  • Table : Ecotoxicological Data
Test OrganismEndpointValue (mg/L)
Daphnia magna48-h LC50_{50}12.4 ± 1.7
Pseudokirchneriella subcapitata72-h EC50_{50}8.9 ± 0.8

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